Cas no 27149-68-4 (11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid)

11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid 化学的及び物理的性質
名前と識別子
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- Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b,20S)- (9CI)
- 11,20-Dihydroxy-4-pregnene-3-one-21-oic acid
- (2S)-2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid
- 11,20-Dihydroxy-3-oxopregn-4-en-21-oic acid
- Dioh-4-poa
- DTXSID90949898
- 27149-68-4
- 11beta,20 beta-Dihydroxy-4-pregnene-3-one-21-oic acid
- 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid
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- インチ: InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)
- InChIKey: NCZRCNAAHNGILW-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1CCC2C3CCC4=CC(CCC4(C)C3C(CC12C)O)=O)O)=O
計算された属性
- せいみつぶんしりょう: 362.2094
- どういたいしつりょう: 362.209
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 669
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.28
- ふってん: 579.7°Cat760mmHg
- フラッシュポイント: 318.4°C
- 屈折率: 1.592
- PSA: 94.83
11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D957525-10mg |
11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid |
27149-68-4 | 10mg |
$ 695.00 | 2023-04-14 | ||
TRC | D957525-25mg |
11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid |
27149-68-4 | 25mg |
$ 1800.00 | 2023-09-07 | ||
TRC | D957525-2.5mg |
11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid |
27149-68-4 | 2.5mg |
$ 184.00 | 2023-04-14 |
11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acidに関する追加情報
Introduction to 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid (CAS No. 27149-68-4)
11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid, identified by its Chemical Abstracts Service (CAS) number 27149-68-4, is a compound of significant interest in the field of pharmaceutical chemistry and endocrinology. This triterpenoid steroid derivative belongs to the class of corticosteroids, exhibiting unique structural and functional properties that make it a valuable subject of research in both academic and industrial settings.
The molecular structure of 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid features a highly oxygenated backbone, with hydroxyl groups at the 11β and 20β positions and a ketone group at the 3-position. This configuration imparts distinct biological activities, particularly in modulating steroid hormone pathways. The compound's ability to interact with nuclear receptors and influence gene expression has garnered attention for its potential therapeutic applications.
Recent advancements in the study of 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid have revealed its role as a potent intermediate in the biosynthesis of certain corticosteroids. Research has demonstrated that this compound can serve as a precursor in the enzymatic pathways leading to the production of cortisol-like molecules, which are crucial for stress response and immune regulation. The compound's structural similarity to natural corticosteroids makes it an attractive candidate for developing synthetic analogs with enhanced pharmacological profiles.
In vitro studies have highlighted the anti-inflammatory and immunomodulatory properties of 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid. Specifically, researchers have observed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest that 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid may have therapeutic potential in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid has been optimized through various chemical methodologies, including semi-synthesis from natural precursors and total synthesis via multi-step organic reactions. Advances in synthetic techniques have enabled the production of high-purity samples, facilitating detailed mechanistic studies. The development of efficient synthetic routes has also made it feasible to explore derivatives of this compound, potentially leading to novel drug candidates with improved efficacy and reduced side effects.
One particularly intriguing aspect of 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid is its interaction with the mineralocorticoid receptor (MR) and glucocorticoid receptor (GR). Unlike many corticosteroids that exhibit high selectivity for either MR or GR, this compound has been found to bind to both receptors with comparable affinity. This dual receptor binding profile suggests that 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid could modulate a broader range of physiological processes influenced by these receptors. Such findings open up new avenues for therapeutic intervention in conditions where dysregulation of MR/GR signaling is implicated.
Emerging research also indicates that 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid may play a role in metabolic regulation. Studies have shown that this compound can influence glucose homeostasis by modulating insulin sensitivity in adipose tissue and liver cells. Given the growing prevalence of metabolic disorders such as diabetes and obesity, these findings underscore the potential therapeutic value of 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid as an adjunct therapy or even a standalone treatment.
The pharmacokinetic properties of 11β,20β-Dihydroxy-3-Oxopregn - 4 - en - 21 - oic acid are another area of active investigation. Early studies suggest that this compound exhibits moderate bioavailability when administered orally, with a reasonable half-life allowing for once-daily dosing regimens. However, further research is needed to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Techniques such as prodrug design and formulation optimization may enhance its clinical applicability.
In conclusion, 11beta , 20beta - Dihydroxy - 3 - oxo - pregn - 4 - ene - 21 - oic acid (CAS No . 27149 - 68 - 4) represents a promising compound with multifaceted biological activities. Its role in steroid biosynthesis , anti-inflammatory effects , immunomodulatory properties , and potential involvement in metabolic regulation highlight its significance as a research tool and a candidate for future drug development . Continued investigation into its mechanisms of action , synthetic pathways , and pharmacological profiles will further elucidate its therapeutic potential across various medical conditions .
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